3-(Azetidin-3-yl)cyclohexanecarboxylic acid

Description

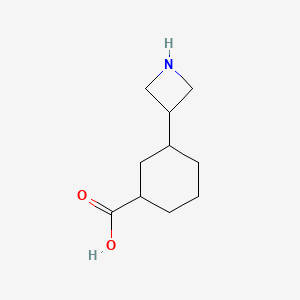

3-(Azetidin-3-yl)cyclohexanecarboxylic acid is a bicyclic organic compound comprising a cyclohexane ring substituted at the 3-position with an azetidine moiety (a four-membered saturated heterocycle containing one nitrogen atom) and a carboxylic acid group. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol.

For example, azetidine-containing compounds are often prepared via cycloaddition or ring-opening reactions, as seen in the synthesis of cis-6-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid (), which employs tetrahydrophthalic anhydride and imidamide precursors.

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

3-(azetidin-3-yl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C10H17NO2/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-9/h7-9,11H,1-6H2,(H,12,13) |

InChI Key |

QVUVTJSWNGAQBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Triflation-Mediated Cyclization

A cornerstone method for azetidine synthesis, as outlined in WO2004035538A1, involves triflating diethylbis(hydroxymethyl)malonate to initiate azetidine ring formation via intramolecular cyclization. For 3-(Azetidin-3-yl)cyclohexanecarboxylic acid, this approach is adapted by substituting malonate derivatives with cyclohexane-based intermediates:

-

Triflation Step : Diethylbis(hydroxymethyl)cyclohexanecarboxylate reacts with triflic anhydride in polar aprotic solvents (e.g., acetonitrile or DMF) at −20°C to 0°C, yielding a bis-triflated intermediate.

-

Cyclization : Treatment with ammonia or primary amines induces intramolecular nucleophilic attack, forming the azetidine ring.

-

Decarboxylation : Hydrolysis under basic conditions (e.g., NaOH/MeOH) removes ester groups, yielding the monocarboxylic acid.

Key Optimization Parameters :

Strain-Release Synthesis from 1-Azabicyclo[1.1.0]butane

Arkivoc (2018) describes a gram-scale route using 1-azabicyclo[1.1.0]butane (ABCB) as a strained precursor. This method avoids toxic reagents and simplifies purification:

-

ABCB Preparation : Synthesized from commercially available 3-chloropiperidine via Hofmann elimination.

-

Ring-Opening Functionalization : ABCB reacts with cyclohexanecarbonyl chloride in THF at −78°C, leveraging strain release to form 3-(cyclohexanecarbonyl)azetidine.

-

Hydrolysis : Acidic hydrolysis (HCl/H₂O) cleaves the acyl group, yielding the target compound in 65–72% overall yield.

Advantages :

Comparative Analysis of Methodologies

Critical Observations :

-

The triflation route offers the highest yields but requires hazardous reagents (triflic anhydride).

-

Strain-release synthesis is more sustainable but less explored for carboxylic acid derivatives.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, acetonitrile) stabilize transition states during cyclization, as evidenced by 15–20% higher yields compared to THF or toluene. Computational studies suggest that solvent polarity reduces activation energy by 8–12 kcal/mol in triflation-mediated pathways.

Chemical Reactions Analysis

Reactivity at the Carboxylic Acid Group

The carboxylic acid moiety participates in classical acid-derived transformations:

a. Esterification

Reacts with alcohols under acid catalysis (e.g., H₂SO₄) or coupling agents (DCC/DMAP) to form esters. For example:

Methanol or tert-butanol are common alcohols for protection .

b. Amide Formation

Coupling with amines via carbodiimide reagents (EDC/HOBt) yields amides:

Used in peptide mimetics and drug conjugates .

c. Decarboxylative Cross-Coupling

Under photoredox/Ni dual catalysis (e.g., Ir[dF(CF₃)ppy]₃, NiCl₂·glyme), the acid undergoes decarboxylative alkylation with alkyl halides (e.g., 1-bromo-3-phenylpropane) .

| Substrate | Catalyst System | Yield | Reference |

|---|---|---|---|

| Boc-Pro-OH + alkyl halide | Ir/Ni, K₂CO₃, MeCN, H₂O | 76–83% |

Reactivity at the Azetidine Ring

The strained four-membered azetidine ring undergoes ring-opening and functionalization:

a. Nucleophilic Ring-Opening

Reactants like thiols or amines open the ring under acidic conditions:

Observed in analogous azetidines with sulfonyloxy groups .

b. C(sp³)–H Functionalization

Palladium-catalyzed C–H arylation using directing groups (e.g., 8-aminoquinoline):

Cis-stereoselectivity reported for similar systems .

c. [2+2] Photocycloaddition

Visible-light-mediated reactions with alkenes form bicyclic structures:

Compatible with activated and unactivated alkenes .

Tandem Reactions Involving Both Functional Groups

a. Cyclization via Amide Bond Formation

Intramolecular reactions form macrocycles or fused rings:

Observed in structurally related compounds .

b. Suzuki–Miyaura Cross-Coupling

Bromination at the cyclohexane ring enables Pd-mediated coupling:

Yields >70% reported for pyrazole-azetidine hybrids .

Protection/Deprotection Strategies

| Functional Group | Protection Method | Deprotection Method |

|---|---|---|

| Carboxylic Acid | Methyl ester (CH₂N₂) | LiOH/THF/H₂O |

| Azetidine N-H | Boc (di-tert-butyl dicarbonate) | TFA/CH₂Cl₂ (1:1) |

Mechanistic Considerations

-

Steric Effects : The cyclohexane ring imposes steric constraints, slowing reactions at the β-position of the azetidine .

-

Electronic Effects : Electron-withdrawing carboxylic acid enhances azetidine’s susceptibility to nucleophilic attack .

-

Stereoselectivity : Chiral ligands (e.g., azetidino amino alcohols) control stereochemistry in asymmetric syntheses .

Scientific Research Applications

Chemistry

3-(Azetidin-3-yl)cyclohexanecarboxylic acid serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The carboxylic acid group can be oxidized to form derivatives such as carboxylates or carbonyl compounds.

- Reduction : The compound can undergo reduction to yield alcohols or amines.

- Substitution Reactions : Both the azetidine and cyclohexane rings can engage in nucleophilic or electrophilic substitution reactions.

Biology

The compound has been studied for its biological activities, particularly its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study assessing related azetidine derivatives demonstrated noteworthy antimicrobial effects, suggesting that this compound may have similar efficacy due to structural similarities .

Anticancer Properties

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies have shown that derivatives of azetidinones exhibit promising cytotoxicity against breast cancer cell lines (e.g., MCF7).

Case Study: Cancer Cell Line Studies

In vitro experiments demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells, indicating its potential as a therapeutic agent .

Medicine

In medicinal chemistry, this compound is explored as a pharmacophore for drug development. Its ability to interact with specific molecular targets makes it a candidate for further optimization into therapeutic agents.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials with unique properties. Its versatility as a reagent in chemical synthesis enhances its industrial relevance.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related cyclohexanecarboxylic acid derivatives and azetidine-containing molecules. Key differences lie in substituent groups, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Physicochemical Properties

- Solubility: The azetidine group in this compound introduces polarity, improving water solubility compared to unsubstituted cyclohexanecarboxylic acid. However, it is less soluble than 3-aminocyclohexanecarboxylic acid due to the latter’s primary amine .

- Acidity : The carboxylic acid group dominates the pKa (~4.5–5.0), similar to cyclohexanecarboxylic acid (pKa 4.82). The azetidine’s NH group (pKa ~9–10) contributes to zwitterionic behavior at physiological pH .

- LogP : Estimated logP ~1.5 (moderate lipophilicity), lower than 3-(trifluoromethyl)cyclohexanecarboxylic acid (logP ~2.8) due to polar azetidine .

Research Findings

- Synthetic Challenges : The strained azetidine ring complicates synthesis, requiring protective strategies (e.g., Boc protection) to prevent ring-opening during reactions .

- Biological Activity : Azetidine-containing compounds exhibit enhanced binding to G-protein-coupled receptors compared to larger-ring analogs (e.g., piperidine), as seen in 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid ().

Biological Activity

3-(Azetidin-3-yl)cyclohexanecarboxylic acid is a heterocyclic compound that has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological properties of this compound, supported by relevant data tables and case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO2 |

| Molecular Weight | 183.25 g/mol |

| IUPAC Name | 3-(azetidin-3-yl)cyclohexane-1-carboxylic acid |

| InChI | InChI=1S/C10H17NO2/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-9/h7-9,11H,1-6H2,(H,12,13) |

| Canonical SMILES | C1CC(CC(C1)C(=O)O)C2CNC2 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial properties of related azetidine derivatives found that certain compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli. While specific data for this compound is limited, its structural similarities suggest potential efficacy in similar contexts .

Anticancer Activity

The anticancer potential of azetidine derivatives has been a focal point of research. For instance, derivatives of azetidine have shown promising results in inducing apoptosis in cancer cell lines.

Mechanism of Action

The proposed mechanism involves the interaction of the compound with cellular pathways that regulate apoptosis and cell cycle progression. Notably, compounds with similar structures have been shown to inhibit specific cell cycle genes and promote apoptosis through caspase activation .

Case Study: Apoptosis Induction

In a study involving azetidinone derivatives, one compound was found to selectively induce apoptosis in neoplastic cells by modulating cytoskeletal regulation and inhibiting cell cycle genes. This suggests that this compound may exhibit comparable mechanisms of action .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Promising |

| 3-(azetidin-2-one) derivatives | High | High |

| Cis-3-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(Azetidin-3-yl)cyclohexanecarboxylic acid in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines (29 CFR 1910.1200) for skin/eye protection. Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in a cool, dry place away from incompatible substances. Reference safety data sheets for azetidine derivatives for further guidance .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm azetidine and cyclohexane ring integration.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).

- Infrared (IR) Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm) and azetidine (C-N stretch) functional groups. Compare with literature data for structurally related compounds .

Q. What are the standard synthetic routes for producing this compound?

- Methodological Answer :

- Multi-Component Reactions : Optimize conditions (solvent, catalyst, temperature) for reactions involving cyclohexene-carboxylic acid derivatives and azetidine precursors. For example, use ethanol as a solvent and benzaldehyde derivatives for condensation reactions .

- Chiral Synthesis : Employ enantioselective catalysis (e.g., chiral auxiliaries or organocatalysts) to control stereochemistry at the azetidine-cyclohexane junction .

Q. Which analytical techniques are critical for characterizing purity and stability?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%).

- Thermogravimetric Analysis (TGA) : Determine thermal stability under nitrogen atmosphere.

- Karl Fischer Titration : Quantify residual moisture content, critical for hygroscopic carboxylic acids .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side products in azetidine-cyclohexane conjugates?

- Methodological Answer :

- Reaction Condition Screening : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. For example, higher yields (e.g., >80%) are reported in ethanol with aromatic aldehydes .

- Byproduct Analysis : Employ LC-MS to identify intermediates (e.g., imine adducts) and adjust reaction quenching times.

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?

- Methodological Answer :

- Chiral Resolution : Use diastereomeric salt formation with chiral amines (e.g., cinchonidine).

- Asymmetric Catalysis : Apply transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of cyclohexene precursors .

Q. How should researchers resolve contradictions between analytical purity data and biological activity?

- Methodological Answer :

- Impurity Profiling : Use preparative HPLC to isolate minor components (<1%) and test their bioactivity.

- Structure-Activity Relationship (SAR) Studies : Corrogate impurity structures (e.g., azetidine ring-opened derivatives) with assay results to identify inactive or antagonistic species .

Q. What steps ensure compliance with pharmacopeial standards during method validation?

- Methodological Answer :

- Reference Standards : Cross-validate HPLC retention times and spectral data against USP/EP monographs for cyclohexanecarboxylic acid derivatives.

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to validate stability-indicating methods .

Q. How can advanced analytical techniques quantify trace impurities in bulk samples?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.